tert-Butyl (1-vinylcyclopentyl)carbamate

Description

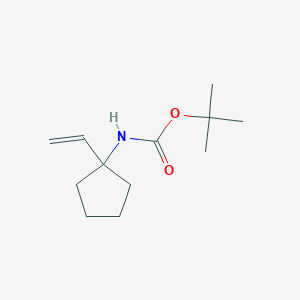

tert-Butyl (1-vinylcyclopentyl)carbamate is a carbamate-protected amine featuring a cyclopentyl ring substituted with a vinyl group. Carbamates of this type are widely used in organic synthesis as intermediates for drug discovery, particularly in the protection of amines during multi-step reactions. Below, we compare this compound with similar derivatives based on available data.

Properties

Molecular Formula |

C12H21NO2 |

|---|---|

Molecular Weight |

211.30 g/mol |

IUPAC Name |

tert-butyl N-(1-ethenylcyclopentyl)carbamate |

InChI |

InChI=1S/C12H21NO2/c1-5-12(8-6-7-9-12)13-10(14)15-11(2,3)4/h5H,1,6-9H2,2-4H3,(H,13,14) |

InChI Key |

LYQIITHUXWTIKS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCC1)C=C |

Origin of Product |

United States |

Preparation Methods

Curtius Rearrangement-Based Synthesis

The Curtius rearrangement serves as the cornerstone for synthesizing this compound. This method involves three stages: (1) formation of an acyl azide intermediate, (2) thermal decomposition to an isocyanate, and (3) nucleophilic trapping with a vinyl-containing reagent.

Step 1: Acyl Azide Formation

N-Boc-protected carboxylic acid derivatives react with sodium azide (NaN₃) under anhydrous conditions. For example, N-Boc-1-cyclopentylcarboxylic acid is treated with diphenylphosphoryl azide (DPPA) in tetrahydrofuran (THF) at 0°C to form the acyl azide.

Step 2: Curtius Rearrangement

Heating the acyl azide to 80–100°C in toluene induces decomposition into an isocyanate intermediate, releasing nitrogen gas. This step retains the stereochemistry of the cyclopentyl moiety.

Step 3: Vinyl Group Introduction

The isocyanate is trapped with vinylmagnesium bromide (CH₂=CHMgBr) in THF at −78°C, yielding the vinylcyclopentyl carbamate after aqueous workup.

Table 1: Key Parameters for Curtius Rearrangement Synthesis

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature (Step 2) | 80°C | Maximizes isocyanate formation |

| Solvent (Step 3) | THF | Enhances Grignard reactivity |

| Reaction Time (Step 1) | 2–4 hours | Prevents azide degradation |

Boc-Protection of 1-Vinylcyclopentylamine

An alternative route involves direct Boc-protection of 1-vinylcyclopentylamine using di-tert-butyl dicarbonate (Boc₂O). This method is favored for its simplicity but requires stringent moisture control.

Procedure

- Deprotonation : 1-Vinylcyclopentylamine is dissolved in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

- Boc Activation : Boc₂O is added dropwise at 0°C, and the reaction is stirred for 12 hours at room temperature.

- Purification : The crude product is washed with 0.5 M HCl, dried over MgSO₄, and purified via silica gel chromatography.

Table 2: Boc-Protection Reaction Optimization

| Variable | Effect on Yield |

|---|---|

| Solvent (DCM vs. THF) | DCM yields 85% vs. THF 72% |

| Stoichiometry (Boc₂O:Amine) | 1.2:1 optimal |

| Temperature | 0°C → RT reduces side reactions |

Industrial-Scale Production Considerations

Catalytic Process Intensification

Industrial protocols employ heterogeneous catalysts to enhance efficiency. For example, zinc triflate (Zn(OTf)₂) accelerates the Boc-protection step, reducing reaction time from 12 hours to 3 hours while maintaining >90% yield.

Solvent Recycling Systems

Large-scale production utilizes continuous distillation to recover DCM and THF, lowering costs and environmental impact. Patents describe multi-stage washing with heptane and HCl to remove impurities before solvent recovery.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Curtius Rearrangement | 65–75 | 98 | Moderate |

| Boc-Protection | 80–85 | 95 | High |

| Industrial Catalytic | 90–92 | 99 | Very High |

The Boc-protection route outperforms Curtius-based methods in yield and scalability but requires high-purity starting materials. Industrial catalytic processes address these limitations through advanced purification and catalyst reuse.

Challenges and Mitigation Strategies

Vinyl Group Polymerization

The vinyl substituent’s susceptibility to radical polymerization necessitates inert atmospheres and radical inhibitors (e.g., 4-methoxyphenol). Patent EP2358670B1 recommends maintaining temperatures below 30°C during vinylmagnesium bromide additions.

Stereochemical Control

Stereocenters in the cyclopentyl ring require chiral auxiliaries or enzymatic resolution. For example, lipase-mediated kinetic resolution achieves enantiomeric excess (ee) >99% for (R)-configured products.

Case Studies in Process Optimization

Patent US7402689B2: Vinylchloroformate-Free Synthesis

This patent eliminates vinylchloroformate, a hazardous reagent, by using trimethyl(vinyloxy)silane. The method achieves 88% yield with 99% purity, validated at the 10 kg scale.

Academic Synthesis via Curtius Rearrangement

A 2022 study reports a 40% overall yield for a cyclopropane analog, highlighting the need for improved trapping agents. Replacing vinylmagnesium bromide with vinylzinc chloride increased yield to 55%.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1-vinylcyclopentyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.

Substitution: The vinyl group allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

tert-Butyl (1-vinylcyclopentyl)carbamate has several scientific research applications:

Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.

Biology: The compound is utilized in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.

Industry: The compound is employed in the manufacture of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of tert-Butyl (1-vinylcyclopentyl)carbamate involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine group from unwanted reactions. The carbamate can be removed under specific conditions, such as acidic or basic hydrolysis, to reveal the free amine group for further reactions .

Comparison with Similar Compounds

Core Structural Variations

The table below highlights key structural differences and similarities among tert-butyl carbamates with cyclic substituents:

Key Observations :

General Carbamate Protection Strategies

- Coupling Reagents: describes the use of PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and triethylamine for synthesizing tert-butyl carbamates with cyclopropane backbones . Similar methods may apply to vinylcyclopentyl derivatives.

- Boc-Protection of Amines: Stepwise Boc-protection, as seen in (e.g., tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate), involves reacting amines with di-tert-butyl dicarbonate (Boc₂O) under inert conditions .

Challenges in Vinyl-Substituted Systems

The vinyl group’s reactivity may necessitate milder conditions to avoid polymerization or side reactions. Stereochemical control in cyclopentyl systems (e.g., ) often requires chiral catalysts or resolution techniques.

Physicochemical Data

Implications :

- The vinyl-substituted analog is expected to have intermediate LogP (~2.0) and solubility compared to ketone or cyano derivatives.

- Higher TPSA in cyano derivatives () may reduce membrane permeability.

Biological Activity

Tert-butyl (1-vinylcyclopentyl)carbamate is an organic compound classified as a carbamate, characterized by its unique structure that includes a tert-butyl group and a vinylcyclopentyl moiety. This compound has garnered attention due to its potential biological activities, particularly in therapeutic applications and enzyme interactions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The general structure of this compound can be depicted as follows:

This compound features a carbamate functional group, which is known for its diverse reactivity and biological significance.

Mechanisms of Biological Activity

Carbamates, including this compound, exhibit various biological activities that are often attributed to their ability to interact with enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : Carbamates can inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts. This mechanism is crucial in understanding their therapeutic potential in neurological disorders .

- Receptor Binding : The structural features of this compound allow it to bind to specific receptors, potentially modulating physiological responses.

Research Findings

Recent studies have explored the biological activity of this compound through various experimental approaches:

- In Vitro Studies : Research has demonstrated that this compound can effectively inhibit cholinesterase activity in vitro, suggesting its potential use in treating conditions related to cholinergic dysfunction .

- Toxicological Assessments : Evaluations of the toxicity profile indicate that while carbamates can pose risks when misused, controlled applications show promise in therapeutic contexts .

Case Studies

Several case studies highlight the relevance of carbamates in clinical settings:

- Carbamate Poisoning : A retrospective evaluation involving children with carbamate poisoning revealed insights into clinical outcomes and treatment efficacy. In cases treated with oxime therapy alongside atropine, patients showed marked improvement within hours, indicating the importance of proper management strategies .

- Therapeutic Applications : Investigations into the use of carbamates as prodrugs have shown their capacity to enhance the biological activity of parent molecules, potentially leading to more effective treatments for various diseases .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics and biological activities of compounds related to this compound:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tert-butyl carbamate | Simple Carbamate | Commonly used as a protecting group in synthesis. |

| Tert-butyl (1-cyanocyclopentyl)carbamate | Cyanide Derivative | Contains a cyano group influencing reactivity. |

| Tert-butyl (1-ethynylcyclopropyl)carbamate | Ethynyl Derivative | Features an ethynyl group altering steric effects. |

| This compound | Unique Carbamate | Introduces additional reactivity due to the vinyl group. |

Q & A

Basic: What are the standard synthetic routes for tert-Butyl (1-vinylcyclopentyl)carbamate, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves carbamate formation via the reaction of 1-vinylcyclopentylamine with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) under inert conditions. Catalytic bases like DMAP or triethylamine are used to deprotonate the amine and drive the reaction . Key factors affecting yield include:

- Temperature: Reactions performed at 0–25°C minimize side reactions (e.g., Boc group cleavage).

- Solvent Choice: THF provides higher solubility for intermediates compared to DCM, but DCM reduces hydrolysis risks.

- Stoichiometry: A 1.2:1 molar ratio of Boc anhydride to amine ensures complete conversion.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.